molecular formula C15H14ClN3O3 B5784299 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5784299
M. Wt: 319.74 g/mol
InChI Key: QTIPDFOCWLTDDW-UHFFFAOYSA-N
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Description

N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyridine ring, a carboximidamide group, and a phenoxyacetyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved by chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(4-chloro-3-methylphenoxy)acetic acid: The 4-chloro-3-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Synthesis of 2-(4-chloro-3-methylphenoxy)acetyl chloride: The phenoxyacetic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.

    Formation of N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide: The acyl chloride is reacted with pyridine-3-carboximidamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide
  • N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-4-carboximidamide
  • N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboxamide

Uniqueness

N’-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-10-7-12(4-5-13(10)16)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIPDFOCWLTDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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